molecular formula C18H18N2O B6105867 4-cyano-N-(1-phenylbutyl)benzamide

4-cyano-N-(1-phenylbutyl)benzamide

Cat. No.: B6105867
M. Wt: 278.3 g/mol
InChI Key: CJTSSYIPBZLYMD-UHFFFAOYSA-N
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Description

4-Cyano-N-(1-phenylbutyl)benzamide is a benzamide derivative featuring a cyano group at the para position of the benzoyl moiety and a 1-phenylbutyl substituent on the amide nitrogen. This compound has been studied in the context of soluble epoxide hydrolase (sEH) inhibition, where it was used as a reference ligand in molecular docking studies (PDB ID: 3ANS) . Its structure combines hydrophobic (phenylbutyl) and electron-deficient (cyano) groups, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

4-cyano-N-(1-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-6-17(15-7-4-3-5-8-15)20-18(21)16-11-9-14(13-19)10-12-16/h3-5,7-12,17H,2,6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTSSYIPBZLYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

All analogs share the 4-cyanobenzamide backbone, but differ in the N-substituent, which dictates their physicochemical and biological profiles.

Table 1: Structural Variations Among Analogs
Compound Name N-Substituent Key Features Key References
4-Cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide Cyclopropane ring
MMV001239 Benzothiazole + pyridylmethyl
4-Cyano-N-(2-oxoindolin-5-yl)benzamide Indolinone moiety
4-Cyano-N-(1H-benzimidazol-2-yl)benzamide Benzimidazole ring
4-Cyano-N-(3,5-dimethylphenyl)benzamide 3,5-Dimethylphenyl
4-Cyano-N-(2-fluorophenyl)benzamide 2-Fluorophenyl

Substituent Effects

  • Aliphatic vs.
  • Electron-Withdrawing Groups: The cyano group in all analogs stabilizes the amide bond via resonance. Additional nitro () or fluorine () substituents may further modulate electronic distribution and metabolic stability.

Pharmacological Activity Comparison

Soluble Epoxide Hydrolase (sEH) Inhibition

  • Target Compound : Used in molecular docking studies with sEH (PDB: 3ANS), suggesting competitive binding with the catalytic site .

CYP51 and Antiproliferative Activity

  • Nitro-Substituted Analog : Synthesized as an antiproliferative agent (91% yield), with nitro groups likely enhancing DNA intercalation .

NMDA Receptor Antagonism

Physical Properties

Table 2: Key Physical Data
Compound Name Melting Point (°C) Solubility Insights References
4-Cyano-N-(1H-benzimidazol-2-yl)benzamide 260–261 Low solubility (polar aprotic solvents)
MMV001239 Not reported Likely moderate (pyridyl enhances polarity)
4-Cyano-N-(3,5-dimethylphenyl)benzamide Not reported High lipophilicity (dimethyl groups)

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